2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone
CAS No.: 898755-74-3
Cat. No.: VC2483652
Molecular Formula: C22H25NO3
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone - 898755-74-3](/images/structure/VC2483652.png)
Specification
CAS No. | 898755-74-3 |
---|---|
Molecular Formula | C22H25NO3 |
Molecular Weight | 351.4 g/mol |
IUPAC Name | [2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3-methylphenyl)methanone |
Standard InChI | InChI=1S/C22H25NO3/c1-17-5-4-7-18(15-17)21(24)20-8-3-2-6-19(20)16-23-11-9-22(10-12-23)25-13-14-26-22/h2-8,15H,9-14,16H2,1H3 |
Standard InChI Key | FMZNURJRKLMPES-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4 |
Canonical SMILES | CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4 |
Introduction
Chemical Identification and Structural Properties
Nomenclature and Identification
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone is a complex organic compound belonging to the benzophenone family. The compound is cataloged in chemical databases with several identifiers that facilitate its precise identification in the scientific literature. It is registered with the Chemical Abstracts Service (CAS) under the number 898755-74-3, which serves as its unique identifier in chemical databases worldwide . The compound also appears in research literature under several synonyms including "(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(m-tolyl)methanone" and "[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3-methylphenyl)methanone", which reflect its structural components from different chemical naming conventions .
Molecular Structure and Properties
The molecular structure of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone features several key components that define its chemical behavior. The compound has a molecular formula of C22H25NO3, indicating its composition of 22 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . Its calculated molecular weight is 351.4 g/mol, which places it in the medium molecular weight range for organic compounds .
Table 1: Key Chemical Properties of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone
Property | Value |
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Chemical Formula | C22H25NO3 |
Molecular Weight | 351.4 g/mol |
CAS Number | 898755-74-3 |
InChIKey | FMZNURJRKLMPES-UHFFFAOYSA-N |
SMILES Notation | CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4 |
The structural composition of this compound can be described as having a benzophenone core (two phenyl rings connected by a carbonyl group), with one phenyl ring bearing a methyl substituent at the 3' position. The other phenyl ring contains a methylene linker at the 2-position that connects to an azaspiro moiety . Specifically, this azaspiro group is a 1,4-dioxa-8-azaspiro[4.5]decyl system, which contains a nitrogen heterocycle fused with a dioxolane ring in a spiro configuration .
Structural Representation
The compound features distinct structural regions that contribute to its chemical properties and potential reactivity. The benzophenone core consists of two aromatic rings connected by a carbonyl (C=O) group, forming the central scaffold of the molecule. The methyl group at the 3' position of one aromatic ring introduces asymmetry and affects the electronic distribution within that ring . The 1,4-dioxa-8-azaspiro[4.5]decyl group connected via a methylene linker to the other aromatic ring introduces significant structural complexity and potential for specific molecular interactions .
Synthesis and Preparation Methods
Reaction Conditions for Related Benzophenone Synthesis
In analogous benzophenone synthesis procedures, the following conditions are typically employed:
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Initial benzoylation reactions often utilize benzoyl chlorides with appropriate bases like sodium hydroxide solution at controlled temperatures (typically 0-5°C) .
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Fries rearrangement typically employs Lewis acid catalysts such as anhydrous aluminum chloride under neat conditions at elevated temperatures (150-170°C) .
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Subsequent functionalization steps, such as etherification, often employ alkyl halides in the presence of weak bases like potassium carbonate in dry solvents such as acetone .
Table 2: Typical Reaction Conditions for Benzophenone Derivative Synthesis
Reaction Step | Reagents | Conditions | Typical Yield |
---|---|---|---|
Benzoylation | Benzoyl chloride, Base (NaOH) | 0-5°C, 2-3 hours | Not specified |
Fries Rearrangement | Anhydrous AlCl3 | 150-170°C, 2-3 hours | Not specified |
Etherification | Alkyl halides, K2CO3 | Reflux in acetone, 8-9 hours | Not specified |
Structural Relationships and Comparative Analysis
Comparison with Related Compounds
The structural features of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone show similarities and differences with other related compounds identified in the search results. A comparative analysis provides insights into the structural diversity within this family of compounds.
Table 3: Comparative Analysis of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone and Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
---|---|---|---|
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone | C22H25NO3 | 351.4 g/mol | Base compound with methyl substitution at 3' position |
3'-CYANO-2-[8-(1,4-DIOXA-8-AZASPIRO[4.5]DECYL)METHYL]BENZOPHENONE | C22H22N2O3 | 362.42 g/mol | Contains cyano group instead of methyl group at 3' position |
2-Carboethoxy-3'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone | C24H27NO5 | 409.47 g/mol | Contains carboethoxy group instead of methyl group |
Structure-Property Relationships
The structural variations observed in these related compounds suggest potential differences in their chemical and biological properties. The presence of different functional groups at the 3' position (methyl versus cyano versus carboethoxy) likely affects the electronic distribution within the benzophenone core, potentially influencing:
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Reactivity profiles: The electron-donating methyl group in the target compound would have different electronic effects compared to the electron-withdrawing cyano group in the related compound .
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Solubility characteristics: The increased polarity introduced by the cyano or carboethoxy groups would likely enhance water solubility compared to the methyl-substituted target compound .
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Potential for molecular interactions: Different substituents offer varying hydrogen bonding capabilities and dipole moments, potentially affecting binding interactions in biological systems .
Spectroscopic Characteristics and Identification
Identification Methods
For accurate identification and characterization of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone in research settings, a combination of analytical techniques would typically be employed:
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Chromatographic methods: HPLC or GC-MS for purity determination and initial identification .
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Spectroscopic confirmation: Complete structural elucidation through combined NMR techniques (1H, 13C, 2D correlations), IR spectroscopy, and high-resolution mass spectrometry .
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Physical property confirmation: Melting point determination and comparison with literature values, where available .
Chemical Reactivity and Stability
Predicted Reactivity
Based on its structural features, 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone would be expected to exhibit several characteristic reactive behaviors:
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Carbonyl group reactivity: The ketone functionality would be susceptible to nucleophilic addition reactions, including reduction to alcohols, condensation with amines to form imines, and reactions with organometallic reagents .
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Aromatic substitution reactions: The aromatic rings could undergo electrophilic aromatic substitution reactions, with reactivity influenced by the electron-donating methyl group and electron-withdrawing carbonyl group .
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Azaspiro moiety reactions: The nitrogen atom in the azaspiro system could participate in various reactions typical of tertiary amines, including alkylation, acylation, and coordination with metals .
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Photochemical reactivity: As a benzophenone derivative, the compound would likely undergo characteristic photochemical reactions, including hydrogen abstraction from suitable donors to form ketyl radicals .
Stability Considerations
The stability profile of this compound would be influenced by several structural factors:
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Thermal stability: The presence of stable aromatic rings and carbon-carbon bonds suggests reasonable thermal stability under normal conditions .
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Photostability: Benzophenones generally absorb UV light and can undergo photochemical transformations, suggesting potential photoreactivity under UV exposure .
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Chemical stability: Susceptibility to oxidation, particularly at the benzylic methylene position adjacent to the nitrogen, and potential hydrolysis of the dioxolane ring under acidic conditions .
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